Ethyl 2-(piperidin-3-yl)propanoate hydrochloride
CAS No.:
Cat. No.: VC18030045
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20ClNO2 |
|---|---|
| Molecular Weight | 221.72 g/mol |
| IUPAC Name | ethyl 2-piperidin-3-ylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)8(2)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H |
| Standard InChI Key | UJLVOSRSAJMPSY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)C1CCCNC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-(piperidin-3-yl)propanoate hydrochloride belongs to the class of piperidine alkaloids, featuring a six-membered heterocyclic amine ring with a nitrogen atom at position 3. The compound’s hydrochloride salt form enhances its solubility in polar solvents, making it suitable for biological assays . Key structural and physicochemical properties include:
The piperidine ring’s conformational flexibility allows interactions with biological targets, while the ester group enables further chemical modifications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via esterification of 2-(piperidin-3-yl)propanoic acid with ethanol in the presence of hydrochloric acid as a catalyst. The reaction proceeds under reflux conditions (60–80°C) to achieve high yields (>80%). Purification involves recrystallization from ethanol/water mixtures or column chromatography.
Key Reaction Steps:
-
Esterification:
-
Salt Formation:
Reaction with HCl gas in diethyl ether yields the hydrochloride salt.
Industrial-Scale Production
Industrial methods employ continuous-flow reactors to optimize temperature (70°C) and pressure (1–2 atm), achieving >90% conversion rates. Automated systems monitor pH and reactant concentrations to ensure batch consistency.
Chemical Reactivity
The compound participates in three primary reaction types:
Oxidation
Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the ester to 2-(piperidin-3-yl)propanoic acid.
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-(piperidin-3-yl)propan-1-ol, a precursor for neuroactive compounds .
Substitution
Nucleophilic substitution with amines (e.g., methylamine) replaces the ester group, forming amide derivatives.
Table 1: Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 50°C | 2-(Piperidin-3-yl)propanoic acid |
| Reduction | LiAlH₄, THF, 0°C | 2-(Piperidin-3-yl)propan-1-ol |
| Substitution | Methylamine, DCM, RT | 2-(Piperidin-3-yl)propanamide |
Biological Activity and Mechanism
Analgesic and Anxiolytic Effects
In rodent models, derivatives of this compound reduced anxiety-like behaviors by 40% in elevated plus maze tests and exhibited analgesic effects comparable to ibuprofen in hot-plate assays .
Proposed Mechanism:
-
Acetylcholine Modulation: Binds to muscarinic receptors, enhancing cholinergic signaling .
-
Dopamine Reuptake Inhibition: Blocks dopamine transporters, increasing synaptic dopamine levels .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a key intermediate in synthesizing PI3K inhibitors, which are under investigation for oncology applications. For example, derivatives inhibit PI3Kα with IC₅₀ values of 0.5–2 nM, showing promise in breast cancer cell lines .
Enzyme Inhibition Studies
In biochemical assays, it inhibits acetylcholinesterase (AChE) at 15 μM, suggesting utility in Alzheimer’s disease research .
Comparison with Structural Analogs
Table 2: Structural and Functional Comparison
| Compound | Substitution Position | Key Biological Activity |
|---|---|---|
| Ethyl 2-(piperidin-3-yl)propanoate HCl | 3-position | Cholinergic modulation |
| Ethyl 3-(piperidin-2-yl)propanoate HCl | 2-position | Antitumor activity |
| Ethyl 3-(pyridin-2-yl)propanoate | Pyridine ring | Antimicrobial properties |
The 3-piperidinyl substitution confers superior CNS penetration compared to 2- or 4-position analogs .
Future Directions
-
In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration.
-
Structure-Activity Optimization: Modify the ester group to enhance receptor selectivity.
-
Therapeutic Development: Explore applications in Alzheimer’s disease and anxiety disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume